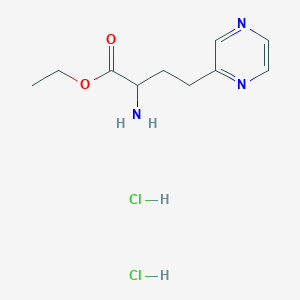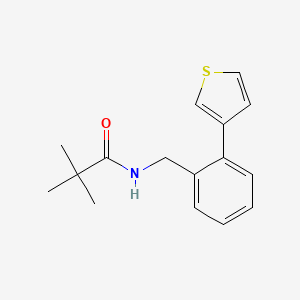![molecular formula C21H17N5O2 B2356224 1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 304871-22-5](/img/structure/B2356224.png)
1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazo[2,1-f]purine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound exhibits a unique chemical structure that makes it an attractive target for drug design and development.
Applications De Recherche Scientifique
Potential Antidepressant and Anxiolytic Agents
A study by Zagórska et al. (2016) discusses the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. These derivatives showed affinity for serotonin receptors and inhibitory activity for phosphodiesterases, suggesting potential use as antidepressants or anxiolytics. Preliminary in vivo studies indicated potential antidepressant effects in animal models (Zagórska et al., 2016).
Serotonin Receptor Affinity
Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which showed potent ligand activity for the 5-HT1A receptor. These compounds exhibited anxiolytic-like activity in preclinical studies, suggesting their potential use in the treatment of anxiety disorders (Zagórska et al., 2009).
Antagonists for A3 Adenosine Receptors
Baraldi et al. (2005) explored derivatives of 1H-imidazo[2,1-f]purine-2,4-dione as potent and selective antagonists for A3 adenosine receptors. These compounds could be significant in the development of treatments for conditions mediated by A3 receptors (Baraldi et al., 2005).
Molecular Docking Studies
A 2015 study by Zagórska et al. involved synthesizing and testing arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity towards serotoninergic and dopaminergic receptors. Molecular docking studies indicated that substitutions at specific positions could be key for receptor affinity and selectivity (Zagórska et al., 2015).
Acid-Base Properties and Transporter Activity
In 2011, Zagórska et al. evaluated the acid-base properties of arylpiperazinylalkyl derivatives and their affinities for the serotonin transporter. This research could be significant in understanding the pharmacokinetics of these compounds (Zagórska et al., 2011).
Metabolic Stability and Cell Permeability
A 2018 study focused on the metabolic stability and cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione. This research contributes to the understanding of the pharmacokinetic properties of these compounds, which is essential for drug development (Zagórska et al., 2018).
Inverse Agonists at Human A3 Adenosine Receptors
Ozola et al. (2003) investigated 2-phenylimidazo[2,1-i]purin-5-ones for their activity at human A3 adenosine receptors. They identified potent and selective inverse agonists, suggesting the potential for these compounds in targeting A3 receptors (Ozola et al., 2003).
Propriétés
IUPAC Name |
4-methyl-6-(3-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-13-7-6-10-15(11-13)26-16(14-8-4-3-5-9-14)12-25-17-18(22-20(25)26)24(2)21(28)23-19(17)27/h3-12H,1-2H3,(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFAXDNABHPVGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)
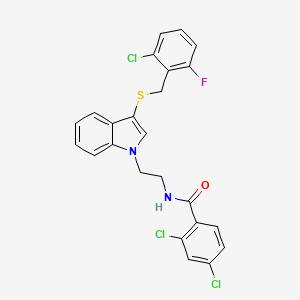

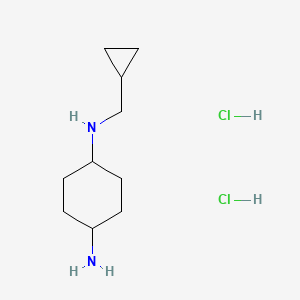
![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)
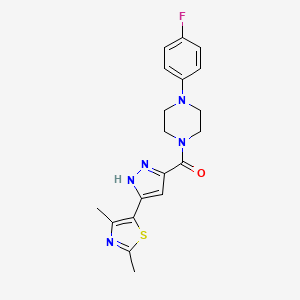

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)
![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)
